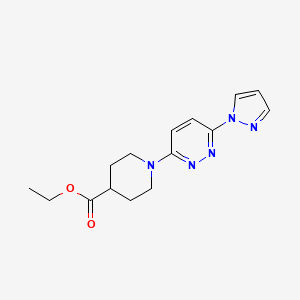

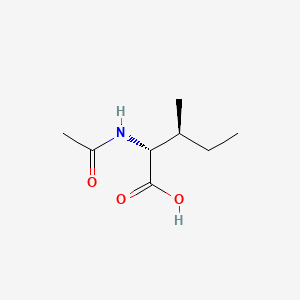

![molecular formula C22H20FN5O4S B2362565 N1-(3,4-二甲氧基苯基)-N2-(2-(2-(4-氟苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)草酰胺 CAS No. 894034-49-2](/img/structure/B2362565.png)

N1-(3,4-二甲氧基苯基)-N2-(2-(2-(4-氟苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

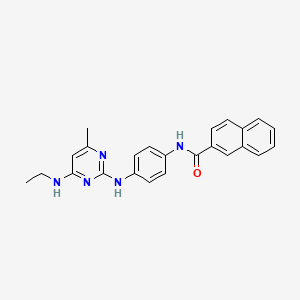

Thiazoles and triazoles are important heterocyclic compounds that are found in many biologically active molecules . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of these compounds can be greatly affected by the substituents on the thiazole and triazole rings .

Molecular Structure Analysis

The molecular structure of thiazole and triazole derivatives can be analyzed using techniques like 1H-NMR and 13C-NMR . These techniques provide information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis

The chemical reactions of thiazole and triazole derivatives can vary widely depending on their substituents . They can undergo reactions like electrophilic substitution, nucleophilic substitution, and conjugate addition .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole and triazole derivatives can be analyzed using techniques like melting point determination, NMR spectroscopy, and mass spectrometry .科学研究应用

化学合成与结构分析

- 合成方法:相关噻唑并[3,2-b][1,2,4]三唑化合物的合成涉及环缩合和稠合等复杂反应,形成各种结构类似物。这些过程对于创建多样化的化学结构至关重要,以便在各种科学应用中进行进一步的研究 (Liu、Shih 和 Hu,1987).

- 晶体结构表征:同步加速器 X 射线粉末衍射已被用于表征结构相似的三唑和噻二唑衍生物的晶体结构。了解这些结构对于它们在科学研究中的潜在应用至关重要 (Gündoğdu 等,2017).

生物医学研究应用

- 抗癌潜力:含有噻唑并[3,2-b][1,2,4]三唑结构的化合物显示出有希望的抗癌活性,如它们对肾癌、白血病、结肠癌、乳腺癌和黑色素瘤细胞系的影响 (Lesyk 等,2007).

- 抗氧化和抗癌作用:特定的噻唑并[3,2-b][1,2,4]三唑衍生物已证明具有体外抗氧化特性和有效的抗癌活性,特别是对肝细胞癌细胞系 (Sunil 等,2010).

药理学研究

- 抗惊厥特性:一些 6-(取代苯基)噻唑并[3,2-b][1,2,4]三唑衍生物已被合成并测试其抗惊厥活性,显示出在癫痫新疗法开发中的潜力 (Deng 等,2014).

- 抗炎和镇痛作用:噻唑并[3,2-b]-1,2,4-三唑的衍生物,用氟比洛芬取代,已被合成并评估其抗炎和镇痛活性,突出了它们作为现有药物更安全替代品的潜力 (Doğdaş 等,2007).

作用机制

属性

IUPAC Name |

N'-(3,4-dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O4S/c1-31-17-8-7-15(11-18(17)32-2)25-21(30)20(29)24-10-9-16-12-33-22-26-19(27-28(16)22)13-3-5-14(23)6-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTWIJMZOXKCHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

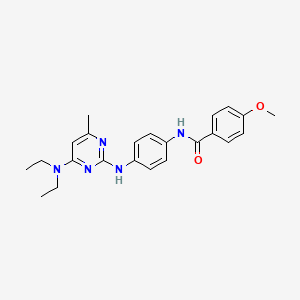

![3-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2362484.png)

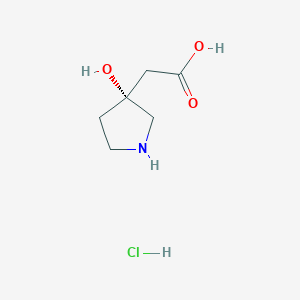

![3-(3-Methylphenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2362488.png)

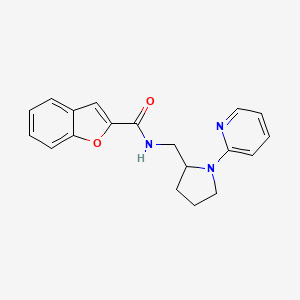

![(4-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2362494.png)

![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2362496.png)

![3-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B2362497.png)